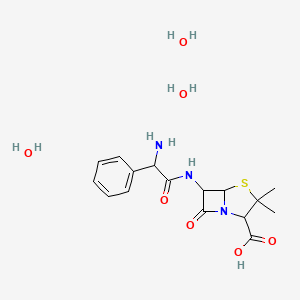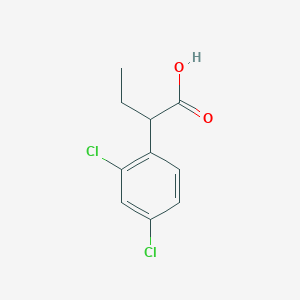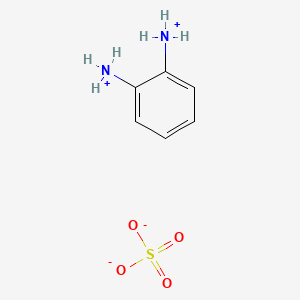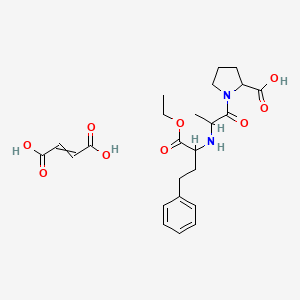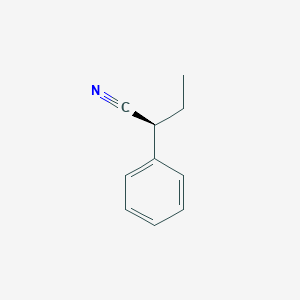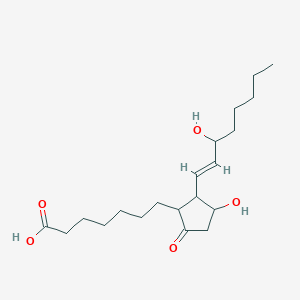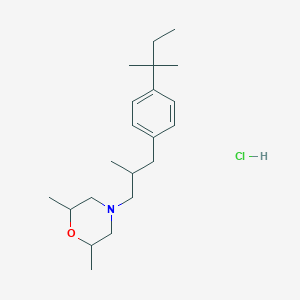
(S)-1-苯氧基-2-丙醇
描述
(S)-1-Phenoxy-2-Propanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Phenoxy-2-Propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Phenoxy-2-Propanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水生生物麻醉剂: (S)-1-苯氧基-2-丙醇已被确定为双壳类和肺螺等水生生物的有效麻醉剂。一项研究评估了它对幼年普通鲤鱼血液生化和血液学指标的功效和影响,表明它适合作为该物种的麻醉剂 (Czerniak, Gomulka, & Dągowski, 2017).
在化妆品中用作防腐剂: (S)-1-苯氧基-2-丙醇用作化妆品中的防腐剂。一项专注于其经皮渗透性的研究揭示了显着的吸收率,突出了其功效以及由于其通过皮肤渗透而需要进行风险评估 (Lee, Kim, Jang, Lee, & Kim, 2019).
在大鼠中的药代动力学: 对 Fischer 344 大鼠的研究表明 (S)-1-苯氧基-2-丙醇的快速口服吸收、代谢和排泄,提供了对其在哺乳动物系统中药代动力学的宝贵见解 (Saghir, Brzak, & Bartels, 2003).
对模式生物中应激和恢复的研究: 对秀丽隐杆线虫的一项研究考察了与各种固定化方法(包括 (S)-1-苯氧基-2-丙醇)相关的应激和恢复。这些发现有助于理解生物研究中固定化剂相关的应激后效应 (Manjarrez & Mailler, 2020).
化学中的酶促拆分: 该化合物已成为涉及酶促拆分的研究所需的物质,酶促拆分是生产对映体纯物质的关键过程。一项研究调查了与 (S)-1-苯氧基-2-丙醇在结构上相关的 2-苯氧基-1-丙醇的对映选择性酰化,以更好地理解化学过程 (Miyazawa 等,2001).
属性
IUPAC Name |
(2S)-1-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-phenoxy-2-propanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

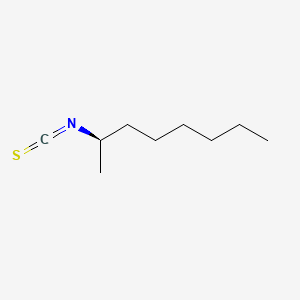
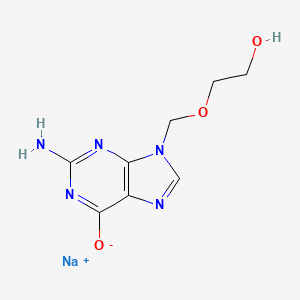
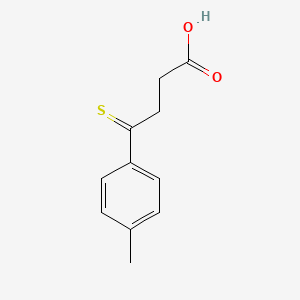
![7-[(2-Amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B7887620.png)

